molecular formula C14H10N4O4 B3113224 2,5-Di(1H-imidazol-1-yl)terephthalic acid CAS No. 1942879-46-0

2,5-Di(1H-imidazol-1-yl)terephthalic acid

Cat. No.: B3113224
CAS No.: 1942879-46-0
M. Wt: 298.25 g/mol
InChI Key: VJXCLSZDBWNUJU-UHFFFAOYSA-N
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Description

2,5-Di(1H-imidazol-1-yl)terephthalic acid is an organic compound with the molecular formula C14H10N4O4. It is a derivative of terephthalic acid, where two hydrogen atoms are replaced by imidazole groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(1H-imidazol-1-yl)terephthalic acid typically involves the reaction of terephthalic acid with imidazole under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Di(1H-imidazol-1-yl)terephthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the imidazole rings .

Comparison with Similar Compounds

2,5-Di(1H-imidazol-1-yl)terephthalic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it a versatile building block for various applications in chemistry, biology, medicine, and industry .

Biological Activity

2,5-Di(1H-imidazol-1-yl)terephthalic acid (H2DTA) is a compound characterized by its unique structure, which combines imidazole rings with terephthalic acid moieties. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science.

  • Molecular Formula : C14H10N4O4
  • Molecular Weight : 298.2536 g/mol
  • CAS No. : 1942879-46-0

Biological Activity

The biological activity of this compound is primarily attributed to its imidazole groups, which are known to interact with various biological targets, including enzymes and receptors. These interactions can modulate several biological processes, such as cell signaling and metabolic pathways.

The mechanism of action involves:

  • Interaction with Enzymes : The imidazole moieties can act as ligands for metal ions or participate in hydrogen bonding with biomolecules.
  • Receptor Binding : Potential binding to specific receptors may lead to altered physiological responses.

Metal-Organic Frameworks (MOFs)

H2DTA is utilized as a linker in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and drug delivery systems. Studies have shown that MOFs constructed with H2DTA exhibit distinct electrochemical properties and enhanced stability in various environments .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2,5-Bis(1,2,4-triazol-1-yl)terephthalic acidContains triazole instead of imidazoleDifferent reactivity due to heterocyclic structure
2,5-Bis(4-chlorophenylamino)terephthalic acidSubstituted phenyl groupsChlorine substitution influences solubility
This compoundTwo imidazole ringsSimpler structure may limit biological activity

Case Studies

  • Antimicrobial Activity : Research has indicated that H2DTA exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt microbial cell membranes is a key factor in its effectiveness .
  • Anticancer Potential : Preliminary studies suggest that H2DTA may inhibit the proliferation of certain cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate the exact mechanisms involved .
  • Synthesis of Ni-MOFs : A study on the synthesis of nickel-based MOFs using H2DTA highlighted its role in enhancing the electrochemical performance of supercapacitors . The resulting materials demonstrated significant capacitance and stability over multiple charge-discharge cycles.

Properties

IUPAC Name

2,5-di(imidazol-1-yl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-13(20)9-6-12(18-4-2-16-8-18)10(14(21)22)5-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXCLSZDBWNUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)N3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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